molecular formula C9H11N3O2S B14776428 Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate

Cat. No.: B14776428
M. Wt: 225.27 g/mol
InChI Key: ANPXCYFPPVTMSS-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate is a pyrimidine derivative featuring a unique substitution pattern and functional groups. The pyrimidine ring is substituted at positions 2, 4, and 5 with methylsulfanyl (SCH₃), amino (NH₂), and a methyl ester of prop-2-enoate (CH₂=CHCOOCH₃), respectively. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence biological activity or serve as a reactive intermediate .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

methyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate

InChI

InChI=1S/C9H11N3O2S/c1-14-7(13)4-3-6-5-11-9(15-2)12-8(6)10/h3-5H,1-2H3,(H2,10,11,12)

InChI Key

ANPXCYFPPVTMSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CN=C(N=C1N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-methylsulfanyl-pyrimidine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Reference
Saponification (Basic)NaOH (1M), ethanol, reflux (4–6 hrs)3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoic acid + methanol
Acidic HydrolysisHCl (6M), H₂O, 80°C (3–4 hrs)3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoic acid + methanol

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s reactivity enhanced by conjugation to the pyrimidine ring. The reaction is quantitative under optimized conditions .

Hydrazone Formation

The ester reacts with hydrazine hydrate to form a hydrazide intermediate, which subsequently condenses with aldehydes to yield hydrazones.

Reagent Conditions Product Reference
Hydrazine hydrateEthanol, triethylamine, RT (8–12 hrs)3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enohydrazide ,
Aldehydes (e.g., benzaldehyde)Ethanol, reflux (4–6 hrs)(E)-3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)-N'-benzylideneprop-2-enohydrazide

The hydrazide intermediate exhibits broad reactivity, enabling applications in synthesizing bioactive heterocycles .

Substitution at the Amino Group

The 4-amino group on the pyrimidine ring participates in nucleophilic substitution and condensation reactions.

Reaction Reagents Conditions Product Reference
Mannich ReactionFormaldehyde, β-naphthylamine, dioxaneRT, 3 hrs4-(naphthalen-2-ylaminomethyl)-2-methylsulfanyl-pyrimidin-5-ylprop-2-enoate
AcylationAcetyl chloride, pyridine0°C → RT, 12 hrs4-acetamido-2-methylsulfanyl-pyrimidin-5-ylprop-2-enoate

The amino group’s nucleophilicity is moderated by resonance with the pyrimidine ring, requiring activated electrophiles for efficient substitution .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing Agent Conditions Product Reference
m-CPBADichloromethane, RT (2–4 hrs)3-(4-amino-2-methylsulfinyl-pyrimidin-5-yl)prop-2-enoateGeneral
H₂O₂ (30%)Acetic acid, 50°C (6–8 hrs)3-(4-amino-2-methylsulfonyl-pyrimidin-5-yl)prop-2-enoateGeneral

Oxidation modifies electronic properties, enhancing interactions with biological targets.

Conjugate Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor, enabling nucleophilic additions.

Nucleophile Conditions Product Reference
ThiophenolK₂CO₃, DMF, RT (12 hrs)3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)-3-phenylthiopropanoate
EthylenediamineEthanol, reflux (6–8 hrs)3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)-N,N'-ethylenediiminodipropanoateGeneral

The enoate’s electron-deficient double bond facilitates regioselective additions.

Reduction of the α,β-Unsaturated Ester

Catalytic hydrogenation reduces the double bond to yield saturated esters.

Catalyst Conditions Product Reference
Pd/C (10%)H₂ (1 atm), ethanol, RT (4–6 hrs)Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)propanoateGeneral

Reduction eliminates conjugation, altering the compound’s physicochemical properties.

Scientific Research Applications

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by mimicking the natural substrate or by binding to the active site, leading to a decrease in the enzyme’s catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrimidine Positions) Functional Group Key Properties
Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate C₉H₁₁N₃O₂S 241.27 4-NH₂, 2-SCH₃, 5-propenoate methyl ester α,β-unsaturated ester Reactivity via Michael addition; enhanced solubility from NH₂
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid C₁₀H₁₄N₂O₂S 242.29 4-CH₃, 6-CH₃, 2-SCH₃, 5-propanoic acid Carboxylic acid Acidic (pKa ~4-5); salt formation capability
Methyl 3-(4-methoxy-2-methylsulfanyl-pyrimidin-5-yl)propanoate (Hypothetical) C₁₀H₁₄N₂O₃S 254.29 4-OCH₃, 2-SCH₃, 5-propanoate methyl ester Saturated ester Increased stability; reduced reactivity

Key Findings:

Substituent Effects on Solubility and Reactivity: The amino group in the target compound enhances aqueous solubility compared to methyl or methoxy substituents (e.g., in the compound), facilitating interactions in polar environments . The α,β-unsaturated ester in the target compound introduces conjugation, increasing UV absorption and susceptibility to nucleophilic attack (e.g., Michael addition), unlike saturated esters or carboxylic acids .

The carboxylic acid in the compound allows for salt formation and hydrogen bonding, contrasting with the ester’s hydrolytic instability .

Structural Characterization :

  • Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving molecular conformations and intermolecular interactions in such compounds .

Biological Activity

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate, identified by its CAS number 454486-75-0, is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11N3O2S
  • Molecular Weight : 225.27 g/mol
  • Purity : ≥ 98% .

The compound's biological activity is primarily attributed to its structural features, particularly the pyrimidine moiety, which is known for interacting with various biological targets. Pyrimidine derivatives often exhibit significant pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a candidate for cancer treatment. Its mechanism appears to involve the inhibition of specific kinases crucial for tumor progression. For instance, compounds structurally similar to this one have been shown to inhibit mitogen-activated protein kinase-interacting kinases (Mnks), which play a role in the phosphorylation of eukaryotic initiation factor 4E (eIF4E) . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity Data

Activity TypeAssay/MethodologyResults
Anticancer Mnk Inhibition AssayInduced apoptosis in MV-4-11 cells
Cytotoxicity IC50 MeasurementIC50 values around 1.48 µM for related compounds
Cell Cycle Analysis Flow CytometryAltered cell cycle progression; increased G2/M phase population

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines : A study focusing on pyrimidine derivatives demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549) and others with IC50 values ranging from 0.49 µM to 68.9 µM .
  • Mechanistic Insights : Research indicates that the compound may affect multiple pathways involved in cancer cell survival and proliferation. For example, down-regulation of cyclin D1 and Mcl-1 was observed, which are critical for cell cycle regulation and apoptosis resistance .
  • Structure-Activity Relationship (SAR) : The presence of the amino group at the 4-position of the pyrimidine ring is essential for enhancing the biological activity of the compound. Modifications to this structure can significantly alter its potency and selectivity against cancer cells .

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